(E)-3-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide
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Overview
Description
(E)-3-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a phenyl ring substituted with a propan-2-yl group and a pyridin-2-ylmethyl group attached to the nitrogen atom of the amide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-propan-2-ylbenzaldehyde and pyridin-2-ylmethylamine.
Formation of Enamine: The aldehyde reacts with the amine to form an imine intermediate.
Reduction: The imine is reduced to the corresponding amine.
Amidation: The amine is then reacted with acryloyl chloride to form the enamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of saturated amides.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (E)-3-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide
- (E)-3-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide
Uniqueness
The uniqueness of (E)-3-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide lies in its specific substituents, which can influence its chemical reactivity and biological activity. The propan-2-yl group and the pyridin-2-ylmethyl group provide distinct steric and electronic effects compared to other similar compounds.
Properties
IUPAC Name |
(E)-3-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14(2)16-9-6-15(7-10-16)8-11-18(21)20-13-17-5-3-4-12-19-17/h3-12,14H,13H2,1-2H3,(H,20,21)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQQGABUJDWIPI-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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